![molecular formula C19H19ClN2O3S B3124430 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate CAS No. 318284-35-4](/img/structure/B3124430.png)
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate
Overview
Description
The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a phenyl group, which is further substituted with a 4-chlorobenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the 4-chlorobenzenesulfonate group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
As an organic compound, “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate” would be expected to undergo various types of chemical reactions characteristic of its functional groups. These could include electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 4-chlorobenzenesulfonate group could impact its solubility in various solvents .Scientific Research Applications
Chemical Genetics and Plant Biology
A study by Oh et al. (2017) utilized a compound with a similar structure in a chemical genetics strategy to identify small molecules that induce the triple response in Arabidopsis, a model organism in plant biology. The research focused on compounds with ethylene-like biological activity to understand plant growth and development mechanisms. This study's approach highlights the potential of such chemicals in dissecting complex biological pathways in plants (Oh et al., 2017).
Organic Synthesis and Medicinal Chemistry
Research in organic synthesis and medicinal chemistry has explored the utility of related compounds. For example, Zolfigol et al. (2006) discussed the use of a derivative in the oxidation of 1,3,5-trisubstituted pyrazolines, showcasing the compound's role as an effective oxidizing agent. This work underscores the relevance of such compounds in facilitating chemical transformations that are crucial in synthesizing biologically active molecules (Zolfigol et al., 2006).
Heterocyclic Chemistry
In the domain of heterocyclic chemistry, Wang and Shi (2012) demonstrated the synthesis of pyrazolo[3,4-b]quinolin-5(6H)-one derivatives, which involve reactions with pyrazole-containing reagents. This research highlights the compound's role in creating novel heterocyclic structures with potential pharmaceutical applications (Wang & Shi, 2012).
Antimicrobial and Antioxidant Studies
Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, demonstrating significant antimicrobial and antioxidant activities. These findings indicate the potential of such compounds in developing new therapeutic agents with anti-inflammatory, analgesic, and anticancer properties (Gomha et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] 4-chlorobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-13-19(14(2)22(3)21-13)12-15-4-8-17(9-5-15)25-26(23,24)18-10-6-16(20)7-11-18/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOKNMYOLFZJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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